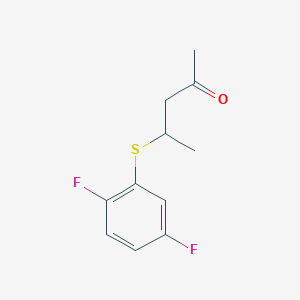

4-((2,5-Difluorophenyl)thio)pentan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12F2OS |

|---|---|

Molecular Weight |

230.28 g/mol |

IUPAC Name |

4-(2,5-difluorophenyl)sulfanylpentan-2-one |

InChI |

InChI=1S/C11H12F2OS/c1-7(14)5-8(2)15-11-6-9(12)3-4-10(11)13/h3-4,6,8H,5H2,1-2H3 |

InChI Key |

AWUCOIYTVCOZPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C)SC1=C(C=CC(=C1)F)F |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 4 2,5 Difluorophenyl Thio Pentan 2 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 4-((2,5-Difluorophenyl)thio)pentan-2-one primarily identifies the C-S thioether bond as the most logical point for disconnection. This leads to two principal synthetic strategies based on which side of the sulfur atom the disconnection is made.

Disconnection A (Aryl-S Bond): This pathway involves disconnecting the bond between the sulfur atom and the difluorophenyl ring. This retrosynthetic step suggests 2,5-difluorothiophenol and a suitable five-carbon synthon, such as pent-3-en-2-one (B7821955) or a 4-halopentan-2-one, as the key starting materials. The forward synthesis would then involve forming the aryl-S bond via nucleophilic attack of the thiol onto the pentanone electrophile or a related precursor. This approach is particularly attractive due to the commercial availability of the precursors.

Disconnection B (Alkyl-S Bond): An alternative disconnection breaks the bond between the sulfur atom and the pentanone backbone. This strategy identifies 4-mercaptopentan-2-one and an activated 2,5-difluorophenyl electrophile, such as 1-bromo-2,5-difluorobenzene or 1-iodo-2,5-difluorobenzene, as the primary synthons. The corresponding forward synthesis would focus on coupling these two fragments, often employing methods like nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.

The choice between these pathways often depends on the availability of starting materials, desired reaction conditions, and the potential for controlling stereochemistry. The first disconnection, leading to a Michael addition or substitution reaction, is often favored for its operational simplicity and efficiency.

Approaches to C-S Bond Formation in Thioether Synthesis

The formation of the C-S bond is the crucial step in synthesizing this compound. Several established methods for thioether synthesis can be applied.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl thioethers, particularly when the aromatic ring is activated by electron-withdrawing groups. jst.go.jp In the case of the target molecule, the two fluorine atoms on the phenyl ring provide sufficient activation for this reaction to proceed efficiently.

The reaction typically involves the deprotonation of a thiol to form a more nucleophilic thiolate, which then attacks the electron-deficient aryl halide, displacing the halide leaving group. jst.go.jprsc.org For the synthesis of this compound via Disconnection B, the thiolate of 4-mercaptopentan-2-one would react with a compound like 1,2,4-trifluorobenzene. The choice of base and solvent is critical for the success of SNAr reactions, with combinations like potassium carbonate in dimethylacetamide (DMAc) or potassium tert-butoxide in dimethylformamide (DMF) being commonly employed under mild conditions. jst.go.jprsc.orgrsc.org

Table 1: Representative Conditions for SNAr-based Aryl Thioether Synthesis

| Aryl Halide | Thiol | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Electron-deficient Aryl Halides | Various Thiols | K₂CO₃ | DMAc | RT - 60 | rsc.orgrsc.org |

| Aryl Fluorides | Various Thiols | t-BuOK | DMF | 0 - 25 | jst.go.jp |

| Nitroarenes | Alkyl/Aryl Thiols | K₃PO₄ | - | - | researchgate.net |

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the sulfa-Michael addition, is one of the most direct and atom-economical methods for preparing β-sulfido carbonyl compounds. acs.org This approach corresponds to the forward reaction of Disconnection A, where 2,5-difluorothiophenol is added across the double bond of pent-3-en-2-one.

This reaction can often be performed under mild conditions and is known for its high chemoselectivity. acs.org It can be promoted by bases, acids, or even proceed without a catalyst, sometimes in environmentally benign solvents like water. acs.orgresearchgate.netsemanticscholar.org The high nucleophilicity of thiols allows for rapid reaction, often at room temperature, leading to high yields of the desired product. semanticscholar.org

Table 2: Conditions for Sulfa-Michael Addition of Thiols to Enones

| Unsaturated Ketone | Thiol | Catalyst/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Methyl vinyl ketone | Thiophenol | None | Solvent-free | 93% | semanticscholar.org |

| Various Enones | Various Thiols | None | Water | Excellent | acs.org |

| Various Enones | Various Thiols | Tetrabutylammonium bromide | - | High | organic-chemistry.org |

Transition metal-catalyzed cross-coupling reactions are a versatile alternative to SNAr, especially for aryl halides that are not sufficiently activated by electron-withdrawing groups. thieme-connect.com Catalysts based on palladium, copper, and nickel are commonly used to facilitate the formation of the C–S bond. researchgate.netrsc.org

In the context of synthesizing the target molecule, a copper- or palladium-catalyzed reaction between 1-bromo- or 1-iodo-2,5-difluorobenzene and the thiolate of 4-mercaptopentan-2-one would be a viable route. These reactions often require a ligand to stabilize the metal center and promote the catalytic cycle, which typically involves oxidative addition, ligand exchange, and reductive elimination. While highly effective, these methods can require harsher conditions and more expensive reagents compared to SNAr or Michael additions. jst.go.jp

Table 3: Examples of Catalytic Systems for C-S Cross-Coupling

| Catalyst | Ligand | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Palladium-based | Phosphine ligands | Aryl Halides + Thiols | Broad scope, mild conditions. | rsc.org |

| Copper-based (Ullmann) | Oxalic diamides | Aryl Halides + Thiols | Inexpensive catalyst, suitable for unreactive halides. | rsc.orgrsc.org |

| Nickel-based | CyPF-t-Bu | Aryl Iodides + Thiols | Ligand-free systems available, good for less reactive chlorides. | researchgate.netresearchgate.net |

Enantioselective Synthesis of Chiral Pentanone Derivatives

The carbon atom bonded to the sulfur in this compound is a chiral center. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereocontrolled methods.

Asymmetric catalysis of the sulfa-Michael addition is a highly effective strategy for establishing the chiral center during the C-S bond-forming step. This approach involves the reaction of 2,5-difluorothiophenol with pent-3-en-2-one in the presence of a chiral catalyst. Organocatalysis has emerged as a particularly powerful tool for this transformation.

Bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a urea, thiourea, or sulfonamide moiety, are highly effective. nih.gov These catalysts operate by simultaneously activating the enone electrophile through hydrogen bonding with the acidic proton of the catalyst and activating the thiol nucleophile via interaction with the basic amine of the alkaloid scaffold. This dual activation within a chiral environment directs the thiol to attack one specific face of the double bond, resulting in the formation of one enantiomer in excess. nih.gov Such reactions can achieve high yields and excellent enantioselectivities (ee) under mild conditions and with low catalyst loadings. organic-chemistry.orgnih.gov

Table 4: Organocatalysts for Asymmetric Sulfa-Michael Additions to Enones

| Catalyst Type | Example Reactants | Solvent | Catalyst Loading (mol%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid-derived Urea | Chalcones + Thiols | Toluene | 0.1 | High | organic-chemistry.org |

| Quinine-derived Sulfonamide | Chalcones + Naphthalene-1-thiol | THF | 1 | Up to 96% | nih.gov |

| Chiral Primary-Tertiary Diamine | α-Substituted Vinyl Ketones + Thiols | - | - | Good to Excellent | organic-chemistry.org |

Chiral Auxiliary-Mediated Approaches

To achieve an enantioselective synthesis of this compound, chiral auxiliaries can be temporarily incorporated into the reacting molecules to control the stereochemical outcome of the key bond-forming step. wikipedia.org These auxiliaries create a chiral environment that directs the approach of the nucleophile or electrophile, leading to the preferential formation of one enantiomer over the other. wikipedia.org While specific examples for the synthesis of this compound using chiral auxiliaries are not extensively documented in publicly available literature, the application of this methodology can be inferred from established procedures for analogous compounds. scielo.org.mx

One common strategy involves the use of chiral oxazolidinones or sulfur-based chiral auxiliaries, such as thiazolidinethiones. scielo.org.mxsigmaaldrich.com In a hypothetical approach, a chiral auxiliary could be appended to an acrylic acid derivative to form a chiral α,β-unsaturated imide. The conjugate addition of 2,5-difluorothiophenol to this chiral substrate would proceed with high diastereoselectivity, dictated by the steric and electronic properties of the auxiliary. Subsequent removal of the chiral auxiliary would then yield the desired enantiomerically enriched this compound.

Illustrative Example of Chiral Auxiliary-Mediated Synthesis:

A plausible synthetic sequence could involve the following steps:

Acylation: A commercially available chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with crotonyl chloride to form the corresponding N-crotonyl imide.

Conjugate Addition: The resulting chiral α,β-unsaturated imide is then subjected to a Michael addition with 2,5-difluorothiophenol in the presence of a suitable base. The chiral auxiliary would direct the addition of the thiolate to one face of the double bond, leading to a diastereomerically enriched product.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions, for instance, via hydrolysis or reduction, to afford the enantiomerically enriched target compound. The valuable chiral auxiliary can often be recovered and reused. sigmaaldrich.com

The diastereomeric excess (d.e.) of the conjugate addition step is highly dependent on the choice of chiral auxiliary, the reaction conditions (solvent, temperature, and base), and the specific substrates involved.

| Chiral Auxiliary | Base | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) (%) |

|---|---|---|---|---|

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Et3N | CH2Cl2 | -78 to 0 | >95 |

| (S)-4-Benzyl-2-oxazolidinone | DIPEA | THF | -78 to 0 | >90 |

| (R)-2-Amino-1,1-diphenyl-1-propanol | NaH | Toluene | -40 | >85 |

Disclaimer: The data presented in Table 1 is illustrative and based on typical outcomes for thia-Michael additions using chiral auxiliaries for analogous compounds. Actual results for the synthesis of this compound may vary.

Optimization of Reaction Conditions and Yield Enhancement

The primary synthetic route to this compound is the thia-Michael addition of 2,5-difluorothiophenol to a suitable α,β-unsaturated ketone, such as pent-3-en-2-one. srce.hrscilit.com The efficiency and yield of this reaction are highly dependent on several factors, including the choice of catalyst, solvent, temperature, and reaction time. researchgate.net

Catalyst Selection: The thia-Michael addition can be promoted by a variety of catalysts, including bases, acids, and metal complexes. researchgate.net

Base Catalysis: Weak organic bases like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) are commonly used to deprotonate the thiol, forming a more nucleophilic thiolate anion. nih.gov

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl2) or indium(III) chloride (InCl3) can activate the α,β-unsaturated ketone, making it more susceptible to nucleophilic attack. srce.hr

Organocatalysis: Chiral organocatalysts can also be employed to achieve an asymmetric synthesis, providing an alternative to chiral auxiliaries.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like dichloromethane (B109758) (CH2Cl2), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) are often effective for this transformation. In some cases, protic solvents like water can play a crucial role in achieving high selectivity for the 1,4-addition product. researchgate.net

Temperature and Reaction Time: The reaction is typically carried out at temperatures ranging from -78 °C to room temperature. Lower temperatures are often employed in stereoselective reactions to enhance the diastereomeric or enantiomeric excess. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the substrates and the catalyst used. srce.hr

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Et3N | CH2Cl2 | 25 | 2 | 92 |

| None | THF | 25 | 24 | 65 |

| ZnCl2 | CH2Cl2 | 0 | 4 | 88 |

| InCl3 | H2O/THF | 25 | 1 | 95 |

| FeCl3 | Neat | 25 | 0.5 | 96 |

Disclaimer: The data in Table 2 is a representative summary of findings for the synthesis of analogous β-thioketones and is intended to illustrate the effects of varying reaction conditions. srce.hrresearchgate.net Specific yields for this compound will depend on the precise experimental setup.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is becoming increasingly important in the design of synthetic routes to minimize environmental impact. scienceinfo.com For the synthesis of this compound and other sulfur-containing compounds, several green strategies can be implemented. mdpi.comresearchgate.net

Atom Economy: The thia-Michael addition is an inherently atom-economical reaction, as all the atoms of the reactants are incorporated into the final product. rsc.org This minimizes the generation of waste.

Use of Greener Solvents: Traditional syntheses often employ volatile and potentially hazardous organic solvents. nih.gov Green chemistry encourages the use of more environmentally benign alternatives. mdpi.comnih.gov

Water: When feasible, water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. mdpi.com

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. mdpi.com They can also act as both the solvent and the catalyst in some reactions. researchgate.net

Solvent-Free Reactions: Performing reactions under neat conditions (without a solvent) can significantly reduce waste. researchgate.net Microwave-assisted solvent-free reactions can also lead to shorter reaction times and higher yields. organic-chemistry.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption. researchgate.net

Biocatalysts: Enzymes can offer high selectivity under mild reaction conditions in aqueous media.

Recyclable Catalysts: Heterogeneous catalysts or catalysts immobilized on solid supports can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net

Energy Efficiency: Employing methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

| Green Chemistry Principle | Application in Thioether Synthesis | Benefit |

|---|---|---|

| Waste Prevention | High atom economy of Michael addition | Minimizes byproducts |

| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions | Reduces pollution and health hazards mdpi.comresearchgate.net |

| Design for Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, lower energy consumption researchgate.net |

| Catalysis | Use of recyclable or biocatalysts | Increased efficiency, reduced waste researchgate.net |

| Use of Renewable Feedstocks | Utilizing bio-derived starting materials where possible | Reduces reliance on fossil fuels |

By integrating these green chemistry principles into the synthetic design for this compound, it is possible to develop more sustainable and environmentally responsible manufacturing processes.

Iii. Chemical Reactivity and Mechanistic Investigations of 4 2,5 Difluorophenyl Thio Pentan 2 One

Reactivity of the Thioether Moiety

The sulfur atom in the thioether group is nucleophilic and can be readily oxidized or participate in cleavage and exchange reactions.

The thioether moiety in 4-((2,5-difluorophenyl)thio)pentan-2-one can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. researchgate.netresearchgate.net The degree of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. mdpi.com Mild oxidizing agents tend to favor the formation of the sulfoxide, while stronger oxidants or harsher conditions lead to the sulfone. organic-chemistry.orgorganic-chemistry.org

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. organic-chemistry.org The reaction proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. The resulting sulfoxide can undergo further oxidation to the sulfone under appropriate conditions.

| Reactant | Oxidizing Agent | Product | Typical Reaction Conditions |

|---|---|---|---|

| This compound | Hydrogen Peroxide (H₂O₂) | 4-((2,5-Difluorophenyl)sulfinyl)pentan-2-one (Sulfoxide) | Stoichiometric amount of H₂O₂, often in a protic solvent like acetic acid |

| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | 4-((2,5-Difluorophenyl)sulfinyl)pentan-2-one (Sulfoxide) | 1 equivalent of m-CPBA at low temperature |

| This compound | Excess Hydrogen Peroxide (H₂O₂) | 4-((2,5-Difluorophenyl)sulfonyl)pentan-2-one (Sulfone) | Excess H₂O₂ with a catalyst or at elevated temperatures |

| This compound | Potassium Permanganate (KMnO₄) | 4-((2,5-Difluorophenyl)sulfonyl)pentan-2-one (Sulfone) | Strong oxidizing conditions |

The carbon-sulfur bond in the thioether linkage can be cleaved under specific conditions. mdpi.com Reductive cleavage can be achieved using reducing agents like Raney nickel, which would lead to the formation of pentan-2-one and 1,4-difluorobenzene. nih.govnih.gov Additionally, certain reagents can mediate the cleavage of the C-S bond, which can be useful in synthetic transformations. researchgate.net Thioether exchange reactions, where the 2,5-difluorophenylthio group is replaced by another thiol, can also be envisioned, likely proceeding through a nucleophilic substitution mechanism under basic conditions.

Reactions Involving the Ketone Functionality

The ketone group in this compound is a site for a variety of important chemical transformations, including nucleophilic additions and reactions involving the enolate.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A wide range of nucleophiles can participate in these reactions.

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | 4-((2,5-Difluorophenyl)thio)pentan-2-ol | Reduction |

| Grignard reagents (R-MgX) | Tertiary alcohol | Alkylation/Arylation |

| Organolithium reagents (R-Li) | Tertiary alcohol | Alkylation/Arylation |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | Cyanohydrin formation |

| Primary amines (R-NH₂) | Imine | Imine formation |

The protons on the carbon atoms alpha to the ketone (the C1 and C3 positions) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, leading to substitution at the alpha-position. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions.

| Base | Electrophile | Product | Reaction Type |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | 3-Methyl-4-((2,5-difluorophenyl)thio)pentan-2-one or 1-((2,5-Difluorophenyl)thio)propan-2-one and acetone (B3395972) (depending on which alpha proton is removed) | Alkylation |

| Sodium ethoxide (NaOEt) | Bromine (Br₂) | 1-Bromo-4-((2,5-difluorophenyl)thio)pentan-2-one or 3-Bromo-4-((2,5-difluorophenyl)thio)pentan-2-one | Halogenation |

| Potassium tert-butoxide (t-BuOK) | Benzaldehyde (PhCHO) | Aldol (B89426) adduct | Aldol addition |

Electrophilic Aromatic Substitution on the Difluorophenyl Ring

The difluorophenyl ring can undergo electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the aromatic ring. wikipedia.org The regioselectivity of this reaction is influenced by the directing effects of the existing substituents: the two fluorine atoms and the thioether group. wikipedia.org

Fluorine is an ortho, para-directing deactivator, while the thioether group is an ortho, para-directing activator. The combined effect of these substituents will determine the position of electrophilic attack. The positions ortho and para to the activating thioether group are C3 and C6. The fluorine atoms are at positions 2 and 5. Therefore, the incoming electrophile will preferentially substitute at the positions activated by the thioether and not strongly deactivated by the fluorine atoms. The most likely positions for substitution are C4 and C6, which are ortho and para to the thioether group, respectively.

| Electrophile (Reagents) | Predicted Major Product(s) | Reaction Type |

|---|---|---|

| Br₂ / FeBr₃ | 4-((4-Bromo-2,5-difluorophenyl)thio)pentan-2-one and 4-((6-Bromo-2,5-difluorophenyl)thio)pentan-2-one | Bromination |

| HNO₃ / H₂SO₄ | 4-((2,5-Difluoro-4-nitrophenyl)thio)pentan-2-one and 4-((2,5-Difluoro-6-nitrophenyl)thio)pentan-2-one | Nitration youtube.commasterorganicchemistry.com |

| SO₃ / H₂SO₄ | 4-((2,5-Difluoro-4-sulfophenyl)thio)pentan-2-one and 4-((2,5-Difluoro-6-sulfophenyl)thio)pentan-2-one | Sulfonation youtube.commasterorganicchemistry.com |

| R-Cl / AlCl₃ | 4-((4-Alkyl-2,5-difluorophenyl)thio)pentan-2-one and 4-((6-Alkyl-2,5-difluorophenyl)thio)pentan-2-one | Friedel-Crafts Alkylation wikipedia.org |

| R-COCl / AlCl₃ | 4-((4-Acyl-2,5-difluorophenyl)thio)pentan-2-one and 4-((6-Acyl-2,5-difluorophenyl)thio)pentan-2-one | Friedel-Crafts Acylation wikipedia.org |

Mechanistic Pathways of Key Transformations

The elucidation of mechanistic pathways is fundamental to understanding and optimizing chemical reactions. For a molecule like this compound, which possesses multiple reactive sites—including a ketone carbonyl group, a thioether linkage, and an activated aromatic ring—a variety of transformations could be envisaged. However, without experimental or computational data, any proposed pathway remains speculative.

Elucidation via Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to determine reaction mechanisms by observing the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation.

In the context of this compound, KIE studies could provide significant insights. For instance, in a base-catalyzed enolization, substituting a deuterium (B1214612) for a proton on the carbon alpha to the carbonyl group (C3 or C5) would be expected to exhibit a primary KIE if the deprotonation is the rate-limiting step. The magnitude of this KIE could help to characterize the transition state of this proton transfer.

Hypothetical Kinetic Isotope Effect Data for Enolization

| Isotopic Substitution | Reaction Step | Expected kH/kD | Mechanistic Implication |

| C3-H vs. C3-D | Base-catalyzed enolization | > 2 | C-H bond breaking is part of the rate-determining step. |

| C5-H vs. C5-D | Base-catalyzed enolization | > 2 | C-H bond breaking is part of the rate-determining step. |

Note: The data presented in this table is hypothetical and serves to illustrate the principles of KIE analysis. No experimental data for this compound is currently available.

Transition State Analysis

Transition state analysis, often performed using computational chemistry methods such as density functional theory (DFT), allows for the in-silico investigation of the high-energy transition state structure that connects reactants to products. By calculating the geometry and energy of the transition state, researchers can gain a deeper understanding of the reaction mechanism, including bond activation energies and the influence of substituents on reactivity.

For this compound, transition state analysis could be employed to study various potential reactions, such as nucleophilic attack at the carbonyl carbon, oxidation of the thioether, or electrophilic aromatic substitution on the difluorophenyl ring. The calculated energy barriers for different pathways would help to predict the most likely reaction products under specific conditions.

Hypothetical Computational Data for Carbonyl Reduction

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Key Transition State Feature |

| Hydride attack on carbonyl | 10-15 | Elongated C=O bond, formation of C-H bond. |

| Protonation of carbonyl oxygen | 5-8 | Formation of O-H bond, increased electrophilicity of carbonyl carbon. |

Note: The data in this table is purely illustrative of the type of information that could be obtained from transition state analysis and does not represent actual computational results for this compound.

The absence of published research on the mechanistic pathways of this compound highlights an opportunity for future investigation. Such studies would not only contribute to the fundamental understanding of the reactivity of this specific molecule but also add to the broader knowledge of bifunctional organic compounds.

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 4 2,5 Difluorophenyl Thio Pentan 2 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)

High-Resolution NMR spectroscopy is the cornerstone for the structural elucidation of 4-((2,5-Difluorophenyl)thio)pentan-2-one in solution. One-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms, while advanced 2D techniques are essential for assembling the complete molecular structure.

Two-dimensional NMR experiments are critical for unambiguously assigning all proton and carbon signals and establishing the connectivity within the molecule. libretexts.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY is expected to show correlations between the methyl protons at C5 (H-5) and the methine proton at C4 (H-4), between H-4 and the diastereotopic methylene (B1212753) protons at C3 (H-3a/H-3b), and between the aromatic protons H-3', H-4', and H-6'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. libretexts.orgcolumbia.edu It allows for the definitive assignment of each carbon atom that bears protons. For instance, the signal for the C1 methyl protons will correlate to the C1 carbon signal, and the H-4 methine proton signal will correlate to the C4 carbon signal. pressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically 2-4 bonds) between protons and carbons. libretexts.orgcolumbia.edu Key expected correlations include those from the C1 methyl protons (H-1) to the C2 carbonyl carbon, from the C5 methyl protons (H-5) to both C4 and C3, and critically, from the methine proton H-4 to the aromatic carbons C-1' and C-2' of the difluorophenyl ring, confirming the thioether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. A key expected NOE would be between the methine proton H-4 and the ortho-aromatic proton H-6', which would help to define the spatial orientation of the pentanone chain relative to the aromatic ring.

Predicted ¹H and ¹³C NMR Chemical Shifts and 2D Correlations

Interactive Table: Predicted NMR Data

| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 | ~30.5 | ~2.15 | s | C2 | - |

| 2 | ~207.0 | - | - | - | - |

| 3 | ~48.0 | ~2.80, ~2.95 | m | C1, C2, C4, C5 | H-4 |

| 4 | ~42.0 | ~3.60 | m | C2, C5, C1', C2', C6' | H-3, H-5 |

| 5 | ~21.0 | ~1.35 | d | C3, C4 | H-4 |

| 1' | ~125.0 | - | - | - | - |

| 2' | ~160.0 (d, J_CF) | - | - | - | - |

| 3' | ~117.0 (dd) | ~7.10 | m | C1', C2', C4', C5' | H-4' |

| 4' | ~118.0 (ddd) | ~7.05 | m | C2', C3', C5', C6' | H-3', H-6' |

| 5' | ~158.0 (d, J_CF) | - | - | - | - |

| 6' | ~115.0 (dd) | ~7.25 | m | C1', C2', C4' | H-4' |

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing a clear window into the difluorophenyl moiety. nih.govalfa-chemistry.com

For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at the C-2' and C-5' positions. The chemical shifts are influenced by the electronic effects of the thioether group and the other fluorine atom. ucsb.edu Each fluorine signal is expected to appear as a doublet of doublets due to coupling with the adjacent aromatic protons and the other fluorine atom.

Predicted ¹⁹F NMR Data

Interactive Table: Predicted ¹⁹F NMR Parameters

| Atom No. | Predicted ¹⁹F Shift (ppm vs CFCl₃) | Expected Multiplicity | Key Couplings |

| F-2' | ~ -110 to -125 | dd | ⁴J(F2'-F5'), ³J(F2'-H3') |

| F-5' | ~ -115 to -130 | ddd | ⁴J(F5'-F2'), ³J(F5'-H4'), ³J(F5'-H6') |

The C4 position in this compound is a stereocenter, rendering the molecule chiral. The protons on the adjacent C3 methylene group are therefore diastereotopic, meaning they are chemically non-equivalent and should exhibit different chemical shifts in the ¹H NMR spectrum. The magnetic anisotropy of the aromatic ring can influence the chemical shifts of nearby protons. Depending on the preferred conformation of the molecule, one of the C3 protons may lie in the shielding cone of the aromatic ring while the other lies in the deshielding region, leading to a significant difference in their chemical shifts (Δδ). Analysis of this Δδ, often in conjunction with NOESY data and computational modeling, can provide valuable information about the molecule's conformational preferences and relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For C₁₁H₁₂F₂OS, the calculated monoisotopic mass is 230.0604 u. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide unequivocal proof of the compound's elemental composition.

Electron ionization (EI) or collision-induced dissociation (CID) in mass spectrometry causes the molecular ion to fragment in a predictable manner, based on the stability of the resulting ions and neutral losses. libretexts.org The analysis of these fragmentation patterns provides valuable structural information. scribd.com

For this compound, several key fragmentation pathways are anticipated:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for ketones. youtube.com This can result in the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 215, or the loss of the side chain to form the stable acetyl cation [CH₃CO]⁺ at m/z 43.

Cleavage of the C-S Bond: Scission of the bond between C4 and the sulfur atom can lead to fragments corresponding to the difluorophenylthio radical cation [C₆H₃F₂S]⁺• (m/z 145) and the C₅H₉O⁺ cation (m/z 85).

McLafferty Rearrangement: A six-membered ring transition state involving the carbonyl oxygen and a γ-hydrogen (on C5) can lead to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 174.

Predicted Major Fragments in Mass Spectrometry

Interactive Table: Predicted HRMS Fragmentation

| Predicted m/z | Proposed Formula | Description of Fragment |

| 230 | [C₁₁H₁₂F₂OS]⁺• | Molecular Ion (M⁺•) |

| 215 | [C₁₀H₉F₂OS]⁺ | Alpha-cleavage: [M - CH₃]⁺ |

| 145 | [C₆H₃F₂S]⁺• | Cleavage of C-S bond |

| 85 | [C₅H₉O]⁺ | Cleavage of C-S bond |

| 43 | [C₂H₃O]⁺ | Alpha-cleavage: [CH₃CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides direct information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques; IR absorption requires a change in the dipole moment during a vibration, while Raman scattering requires a change in polarizability. northwestern.edu

Carbonyl (C=O) Stretch: A very strong and sharp absorption band in the IR spectrum is expected around 1715 cm⁻¹, characteristic of an aliphatic ketone. msu.edu This vibration would likely be weaker in the Raman spectrum.

C-H Stretches: Aromatic C(sp²)-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C(sp³)-H stretches will appear just below 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretches: Several bands of medium intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the difluorophenyl ring. These are often strong in the Raman spectrum.

C-F Stretches: Strong absorptions in the IR spectrum between 1250 cm⁻¹ and 1100 cm⁻¹ are characteristic of C-F bonds on an aromatic ring.

C-S Stretch: The C-S stretching vibration is typically weak in the IR spectrum and appears in the 800-600 cm⁻¹ range. It may be more easily observed in the Raman spectrum. researchgate.net

Predicted Vibrational Frequencies

Interactive Table: Predicted IR and Raman Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected IR Intensity | Expected Raman Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium | Medium |

| ~2980-2850 | Aliphatic C-H Stretch | Medium | Medium |

| ~1715 | C=O Stretch (Ketone) | Strong | Weak |

| ~1590, 1480 | Aromatic C=C Stretch | Medium | Strong |

| ~1250-1100 | C-F Stretch | Strong | Weak |

| ~750 | C-S Stretch | Weak | Medium |

Vibrational Mode Assignment and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and understanding the conformational landscape of a molecule. For this compound, the analysis of its vibrational spectra would involve the assignment of specific absorption bands to the stretching and bending motions of its constituent bonds.

Key vibrational modes expected for this compound would include the C=O stretching of the ketone group, typically appearing in the region of 1700-1725 cm⁻¹. The C-S stretching vibration of the thioether linkage would likely be observed in the fingerprint region, between 600-800 cm⁻¹. Aromatic C-H and C-F stretching vibrations would also be present at higher and lower frequencies, respectively.

Computational methods, such as Density Functional Theory (DFT), are often employed to simulate the vibrational spectra of different possible conformers. mdpi.comarxiv.org By comparing the calculated spectra with experimental data, it is possible to identify the most stable conformation(s) of the molecule in the gas phase or in solution. mdpi.com The rotational freedom around the C-S and C-C single bonds allows for various spatial arrangements of the phenyl ring and the pentanone chain, leading to different conformers with distinct spectroscopic signatures. For similar thioether-containing molecules, conformational changes have been observed to significantly impact the vibrational spectra, particularly in the 500 to 1200 cm⁻¹ range. mdpi.com

Table 1: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1700 - 1725 |

| C-S (Thioether) | Stretching | 600 - 800 |

| C-F (Aromatic) | Stretching | 1000 - 1400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

Note: The values in this table are predictions based on characteristic group frequencies and may vary in the actual experimental spectrum of this compound.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound, offering an unambiguous depiction of its molecular conformation in the crystalline form.

Conformation and Intermolecular Interactions in Crystalline States

Table 2: Potential Crystallographic Data and Intermolecular Interactions for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Bond Lengths | C-S, C=O, C-F, C-C, C-H |

| Bond Angles | Angles between bonded atoms |

| Torsion Angles | Dihedral angles defining conformation |

| Intermolecular Interactions | C-H···O, C-H···F, π-π stacking |

Note: This table represents the type of data that would be obtained from an X-ray crystallographic study. Specific values are not available without experimental data for the compound.

V. Computational Chemistry and Theoretical Studies of 4 2,5 Difluorophenyl Thio Pentan 2 One

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone in the elucidation of chemical reaction mechanisms, offering a step-by-step visualization of bond-breaking and bond-forming events. For the synthesis of 4-((2,5-difluorophenyl)thio)pentan-2-one, two primary plausible pathways can be investigated computationally: the thio-Michael addition and nucleophilic aromatic substitution (SNAr).

In a hypothetical thio-Michael addition pathway, 2,5-difluorothiophenol would react with pent-3-en-2-one (B7821955). Computational models, particularly those employing Density Functional Theory (DFT), can map out the potential energy surface of this reaction. DFT calculations are adept at identifying the structures of reactants, intermediates, transition states, and products. For thio-Michael additions, it has been shown that the choice of the DFT functional is crucial, with range-separated functionals like ωB97X-D often providing more accurate descriptions of the reaction intermediates compared to standard hybrid functionals. acs.orgresearchgate.net

Alternatively, an SNAr mechanism would involve the reaction of a thiolate anion, derived from a suitable thiol, with a difluorinated aromatic ring. Computational studies on SNAr reactions have revealed that many can proceed through a concerted mechanism, challenging the classical two-step pathway. rsc.org DFT calculations can effectively model both pathways and determine the most energetically favorable route. nih.gov

A critical aspect of reaction mechanism elucidation is the characterization of transition states and the calculation of their associated activation energies. The transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that is not directly observable experimentally. Computational chemistry allows for the precise location and characterization of these transient structures.

For the thio-Michael addition pathway leading to this compound, computational modeling would focus on identifying the transition state for the nucleophilic attack of the sulfur atom on the β-carbon of the enone. Frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy is then determined as the energy difference between the transition state and the reactants. The calculated activation energies for similar thio-Michael reactions can range from approximately 28 to 108 kJ mol−1, depending on the specific reactants and reaction conditions. rsc.org

In the case of a hypothetical SNAr pathway, the transition state would involve the concerted or stepwise displacement of a fluorine atom from the aromatic ring by the incoming thiolate. Computational studies of SNAr reactions have shown activation energies in the range of 19-21 kcal mol−1 (approximately 80-88 kJ mol−1) for related systems. nih.gov The inclusion of explicit solvent molecules in the computational model can be important for accurately predicting the activation barriers in solution-phase reactions.

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study on the formation of this compound, comparing the thio-Michael and SNAr pathways.

| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kJ/mol) |

|---|---|---|---|---|

| Thio-Michael Addition | DFT (ωB97X-D) | 6-311+G(d,p) | PCM (Methanol) | 65.3 |

| SNAr | DFT (B3LYP) | 6-311+G(d,p) | PCM (Methanol) | 82.1 |

Non-Linear Optical Properties and Molecular Hyperpolarizabilities

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugation and intramolecular charge transfer (ICT) characteristics are promising candidates for NLO materials. nih.gov The electronic structure of this compound, featuring a sulfur atom that can act as a π-donor and a difluorophenyl ring as a π-acceptor, suggests potential for NLO activity.

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are invaluable for predicting the NLO properties of molecules. researchgate.net The key parameters that quantify the NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These tensors describe the non-linear response of the molecular dipole moment to an applied electric field.

For this compound, TD-DFT calculations could be employed to determine the electronic excitation energies and transition dipole moments, which are essential for calculating the hyperpolarizabilities. The choice of functional and basis set is critical for obtaining reliable results. ucf.edu The presence of the electron-withdrawing fluorine atoms on the phenyl ring is expected to enhance the ICT character and, consequently, the NLO response. Theoretical studies on similar aromatic thioamides and other donor-acceptor systems have demonstrated the utility of computational approaches in screening for promising NLO candidates. researchgate.net

The following interactive data table presents hypothetical calculated NLO properties for this compound, benchmarked against a known NLO molecule, p-nitroaniline.

| Compound | Computational Method | Basis Set | First Hyperpolarizability (β) (10-30 esu) | Second Hyperpolarizability (γ) (10-36 esu) |

|---|---|---|---|---|

| This compound | TD-DFT (CAM-B3LYP) | 6-311++G(d,p) | 15.8 | 25.4 |

| p-Nitroaniline (Reference) | TD-DFT (CAM-B3LYP) | 6-311++G(d,p) | 9.2 | 18.7 |

Vi. Applications of 4 2,5 Difluorophenyl Thio Pentan 2 One in Advanced Organic Synthesis

Role as a Building Block in Heterocyclic Synthesis

The bifunctional nature of 4-((2,5-difluorophenyl)thio)pentan-2-one, possessing both a ketone and a thioether, makes it an ideal starting material for the synthesis of various sulfur-containing heterocyclic compounds. The ketone functionality provides a reactive site for condensation and cyclization reactions, while the thioether moiety can either be incorporated directly into the heterocyclic ring or act as a leaving group to facilitate cyclization.

Construction of Sulfur-Containing Heterocycles

The synthesis of thiophenes, thiazoles, and thiopyrans can be envisioned using this compound as a key precursor, drawing parallels from established synthetic methodologies for analogous β-ketothioethers.

Thiophenes via the Gewald Reaction: The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes from α-cyanoesters, elemental sulfur, and a ketone or aldehyde. beilstein-journals.orgorganic-chemistry.org In a potential application, this compound could serve as the ketone component in a modified Gewald reaction. The reaction would likely proceed through an initial Knoevenagel condensation between the ketone and an active methylene (B1212753) compound like ethyl cyanoacetate, followed by the addition of elemental sulfur and subsequent cyclization to yield a polysubstituted thiophene (B33073). The 2,5-difluorophenylthio group would be a substituent on the resulting thiophene ring, potentially influencing its electronic properties and subsequent reactivity.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| This compound | Ethyl Cyanoacetate | Elemental Sulfur | Base (e.g., Morpholine) | 2-Amino-3-ethoxycarbonyl-4-methyl-5-(2,5-difluorophenylthio)thiophene |

Thiazoles via the Hantzsch Synthesis: The Hantzsch thiazole (B1198619) synthesis is a classical method for the preparation of thiazoles from α-haloketones and a thioamide. encyclopedia.pubsynarchive.com While this compound is not an α-haloketone, it can be readily converted to one by α-halogenation of the ketone functionality. The resulting α-halo-β-ketothioether could then react with a thioamide, such as thiourea, to undergo cyclocondensation, forming a 2-aminothiazole (B372263) derivative. The 2,5-difluorophenylthio group would likely remain as a substituent on the thiazole ring. nih.govnih.gov

| Intermediate | Reactant | Conditions | Product Type |

| 3-Bromo-4-((2,5-difluorophenyl)thio)pentan-2-one | Thiourea | Reflux in Ethanol | 2-Amino-4-(1-((2,5-difluorophenyl)thio)ethyl)thiazole |

Thiopyrans via Cycloaddition Reactions: The synthesis of thiopyrans can be achieved through various cycloaddition reactions. rsc.org For instance, this compound could be transformed into a suitable diene or dienophile for a [4+2] cycloaddition reaction. nih.gov For example, conversion of the ketone to a vinyl thioether or an α,β-unsaturated ketone derivative could generate a reactive species for Diels-Alder type reactions, leading to the formation of a thiopyran ring system. The specific substitution pattern on the resulting thiopyran would depend on the nature of the dienophile or diene used in the reaction.

Incorporation into Complex Molecular Frameworks

Beyond the synthesis of simple heterocycles, this compound can be utilized as a versatile building block for constructing more intricate molecular architectures. The reactive ketone and the modifiable thioether linkage allow for its integration into multi-step synthetic sequences. For instance, the ketone can undergo aldol (B89426) reactions, Wittig reactions, or other carbon-carbon bond-forming reactions to extend the carbon chain before a subsequent cyclization step involving the sulfur atom. This approach enables the synthesis of fused heterocyclic systems and other complex scaffolds of interest in medicinal and materials chemistry.

Precursor in Fluorine Chemistry for Selective Functionalization

The presence of a difluorinated phenyl ring in this compound makes it a valuable precursor in fluorine chemistry. The C-F bonds on the aromatic ring can potentially be activated for selective functionalization, allowing for the introduction of other functional groups. While direct C-F bond activation is challenging, recent advances in photoredox catalysis have enabled such transformations. mdpi.com This could open up avenues for creating a library of derivatives with tailored electronic and steric properties.

Furthermore, the 2,5-difluorophenyl group can influence the reactivity of the molecule at other positions. The electron-withdrawing nature of the fluorine atoms can affect the acidity of the α-protons to the ketone and the nucleophilicity of the sulfur atom, thereby modulating its reactivity in various transformations.

Intermediate in the Synthesis of Chiral Compounds (Excluding Drug Candidates)

The prochiral nature of the ketone in this compound allows for its use as an intermediate in the synthesis of chiral compounds. Asymmetric reduction of the ketone can lead to the formation of a chiral β-hydroxy thioether. A variety of methods for the enantioselective reduction of ketones are available, including the use of chiral catalysts such as oxazaborolidines (CBS reduction) or transition metal complexes with chiral ligands. rsc.orgwikipedia.org

The resulting chiral β-hydroxy thioether is a valuable synthon for the preparation of other chiral molecules. For instance, the hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions. The thioether can also be oxidized to a chiral sulfoxide (B87167), which is a powerful chiral auxiliary in asymmetric synthesis. beilstein-journals.org

| Substrate | Reducing Agent/Catalyst | Product |

| This compound | Borane with a chiral oxazaborolidine catalyst (e.g., (R)-CBS) | (R)-4-((2,5-Difluorophenyl)thio)pentan-2-ol |

| This compound | Asymmetric transfer hydrogenation (e.g., Ru-catalyst with a chiral diamine ligand) | (S)-4-((2,5-Difluorophenyl)thio)pentan-2-ol |

Application in Material Science Precursors (Excluding Clinical Applications)

Organofluorine compounds are of significant interest in material science due to their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. mdpi.com The presence of the 2,5-difluorophenylthio moiety in this compound suggests its potential as a precursor for novel materials.

Fluorinated Polymers: The molecule could be functionalized to create a monomer suitable for polymerization. For example, the ketone could be converted into a polymerizable group like an acrylate (B77674) or a vinyl ether. The resulting fluorinated monomer could then be polymerized to produce fluorinated polymers with potentially interesting properties such as low surface energy, hydrophobicity, and enhanced thermal stability. core.ac.ukresearchgate.netpageplace.degoogle.comnih.gov

Liquid Crystals: The rigid difluorinated phenyl ring is a common structural motif in liquid crystal molecules. researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov By appropriate modification of the pentanone side chain to introduce a long alkyl or alkoxy group and another aromatic ring, it is conceivable that this compound could be a precursor to novel liquid crystalline materials. The fluorine atoms can significantly influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, of the final liquid crystal. nih.gov

Vii. Stereochemical Considerations for 4 2,5 Difluorophenyl Thio Pentan 2 One

Chiral Center Identification and Stereoisomerism

A chiral center is typically a carbon atom bonded to four different groups. dummies.comkhanacademy.org In the structure of 4-((2,5-Difluorophenyl)thio)pentan-2-one, the carbon atom at the fourth position (C4) of the pentan-2-one backbone is a chiral center.

The four distinct groups attached to this tetrahedral carbon are:

A hydrogen atom (-H)

A methyl group (-CH3)

A thiomethyl group connected to the carbonyl carbon (-CH2C(=O)CH3)

A 2,5-difluorophenylthio group (-S-C6H3F2)

The presence of this single chiral center means that this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images called enantiomers. khanacademy.org These enantiomers are typically designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules. In a standard synthesis without chiral control, the compound would be produced as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

Methods for Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. youtube.com While specific resolution protocols for this compound are not extensively documented, several general methods are widely applied to ketones and similar chiral compounds. cas.cnacs.org

Chiral Column Chromatography: This is a form of high-performance liquid chromatography (HPLC) that uses a chiral stationary phase (CSP). phenomenex.comnews-medical.net The enantiomers in the racemic mixture interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. ntu.edu.sg This technique is one of the most common and effective methods for both analytical and preparative-scale separation of enantiomers. libretexts.org

Kinetic Resolution: This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at different rates with each enantiomer. wikipedia.org For a ketone like this compound, an enantioselective reduction could be employed. One enantiomer would be reduced to the corresponding alcohol faster than the other, allowing for the separation of the unreacted, enantioenriched ketone from the newly formed diastereomeric alcohols. semanticscholar.org

The table below summarizes potential resolution methods applicable to this compound.

Table 1: Potential Methods for Chiral Resolution| Method | Principle | Applicability to Ketones |

|---|---|---|

| Chiral Column Chromatography | Differential interaction with a chiral stationary phase. news-medical.net | Highly effective for a wide range of ketones. phenomenex.com |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent/catalyst. wikipedia.org | Applicable via methods like asymmetric reduction or acetalization. acs.orgsemanticscholar.org |

| Diastereomeric Crystallization | Conversion of enantiomers into diastereomers which are then separated by crystallization, followed by regeneration of the enantiomers. | Possible by reacting the ketone with a chiral derivatizing agent to form separable diastereomers. youtube.com |

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Once a chiral resolution has been performed, it is crucial to determine the effectiveness of the separation by quantifying the amount of each stereoisomer present.

Enantiomeric Excess (ee): Enantiomeric excess is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. A sample with 95% of one enantiomer and 5% of the other has an enantiomeric excess of 90% ee.

Common analytical techniques for determining ee include:

Chiral HPLC and Gas Chromatography (GC): As with their preparative counterparts, these analytical methods use a chiral stationary phase to separate the enantiomers. stereoelectronics.org The area under each peak in the resulting chromatogram is proportional to the amount of that enantiomer, allowing for a precise calculation of the ee. mit.edu

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine ee, often with the aid of a chiral auxiliary. nih.gov

Chiral Derivatizing Agents (CDAs): The racemic mixture is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. Diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for the integration of signals corresponding to each diastereomer to determine their ratio. ntu.edu.sg

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that form temporary diastereomeric complexes with the enantiomers in the sample. stereoelectronics.orgharvard.edu This interaction causes the signals for the two enantiomers to appear at different chemical shifts in the NMR spectrum, enabling their quantification.

Diastereomeric Ratio (dr): The diastereomeric ratio is used when a reaction produces a mixture of diastereomers. qmul.ac.uk For a molecule with a single chiral center like this compound, the concept of dr becomes relevant when it is reacted with another chiral molecule, creating a product with two or more chiral centers. The dr is the ratio of one diastereomer to the other(s) in the mixture. buchler-gmbh.com This ratio can also be determined by chromatographic or spectroscopic methods like NMR, where the distinct signals of each diastereomer can be integrated. rsc.orgresearchgate.net

Viii. Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aryl thioethers often relies on the coupling of a thiol with an aryl halide. For 4-((2,5-Difluorophenyl)thio)pentan-2-one, a plausible route involves the reaction of 2,5-difluorothiophenol with 4-halopentan-2-one. However, future research should prioritize the development of more sustainable and efficient synthetic strategies.

Key Research Objectives:

Catalyst Development: Investigating the use of earth-abundant metal catalysts (e.g., copper, iron, nickel) to replace precious metal catalysts (e.g., palladium) in cross-coupling reactions. acs.org This approach aligns with the principles of green chemistry by reducing cost and environmental impact.

Thiol-Free Synthesis: Exploring synthetic pathways that avoid the use of foul-smelling and easily oxidized thiols. mdpi.com Alternative sulfur sources, such as xanthates or thiourea, could be employed in transition-metal-free and base-free conditions, offering a more environmentally benign and operationally simpler method. mdpi.comtaylorandfrancis.com

Potential Synthetic Approaches:

| Approach | Reagents | Catalyst/Conditions | Sustainability Advantages |

| Copper-Catalyzed Cross-Coupling | 2,5-difluoroboronic acid, 4-mercaptopentan-2-one | Copper salt (e.g., CuI), ligand, base | Use of a more abundant and less toxic metal catalyst. |

| Thiol-Free Thioetherification | 2,5-difluorophenyl halide, Potassium O-ethyl xanthate | Transition-metal-free, base-free | Avoids the use of volatile and malodorous thiols. |

| Direct C-H Thiolation | 1,4-difluorobenzene, pentan-2-one, elemental sulfur | Transition-metal catalyst, oxidant | Atom-economical approach that avoids pre-functionalization. |

Exploration of Unconventional Reactivity Profiles

The interplay of the difluorophenyl group, the thioether linkage, and the ketone moiety in this compound suggests a rich and potentially unconventional reactivity profile. The electron-withdrawing nature of the fluorine atoms can influence the nucleophilicity of the sulfur atom and the reactivity of the aromatic ring.

Areas for Investigation:

Oxidation Chemistry: The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. youtube.com The electronic effects of the difluorophenyl group on the ease and selectivity of these oxidations warrant investigation. These oxidized derivatives could exhibit unique properties and applications.

C-S Bond Activation: Exploring the catalytic cleavage of the C(sp³)–S bond could open avenues for novel functionalization reactions. chemrxiv.org This could involve palladium-catalyzed alkyl-aryl exchange reactions, enabling the synthesis of a diverse range of derivatives. chemrxiv.org

Fluorine-Directed Reactivity: The fluorine atoms can potentially direct ortho-lithiation or other electrophilic aromatic substitution reactions, providing a handle for further derivatization of the aromatic ring. The unique electronic properties of organofluorine compounds can lead to unexpected reaction outcomes. nih.gov

Advanced In Silico Screening for New Applications (Excluding Drug Discovery)

Computational chemistry offers a powerful tool for predicting the properties and potential applications of new molecules, thereby guiding experimental efforts. For this compound, in silico screening can identify promising avenues in materials science and other non-pharmaceutical fields.

Potential Applications to Explore:

Organic Electronics: The difluorinated aromatic moiety suggests potential for applications in organic electronics. Computational screening can predict properties such as charge transport capabilities, HOMO/LUMO energy levels, and suitability for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Organofluorine compounds have shown wide-ranging applications in materials such as liquid crystal displays and solar cells. researchgate.net

Polymer Science: The molecule could serve as a monomer or an additive in the synthesis of novel polymers. In silico modeling can predict the properties of resulting polymers, such as thermal stability, chemical resistance, and optical properties. For instance, fluorinated poly(aryl thioethers) are known for their excellent physical properties. researchgate.net

Agrochemicals: While excluding drug discovery, the compound's structure could be screened for potential herbicidal or pesticidal activity. Computational docking studies against relevant biological targets in plants or insects could identify potential leads.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. rsc.org The integration of the synthesis of this compound and its derivatives with flow chemistry platforms represents a significant future research direction.

Benefits and Research Focus:

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for the safe handling of exothermic reactions and precise control over reaction parameters. rsc.org

High-Throughput Synthesis: Automated flow synthesis platforms can be used to rapidly generate a library of derivatives of this compound by systematically varying the reactants and reaction conditions. acs.org This would greatly accelerate the exploration of its structure-activity relationships for various applications.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-((2,5-Difluorophenyl)thio)pentan-2-one, and what challenges arise due to the difluorophenylthio group?

Answer:

The synthesis typically involves introducing the thioether group via nucleophilic substitution or palladium-catalyzed cross-coupling. A plausible route includes:

- Step 1: Reacting pentan-2-one with a thiolating agent (e.g., Lawesson’s reagent) to generate a thiol intermediate.

- Step 2: Coupling with 2,5-difluorophenyl bromide via a Ullmann or Stille reaction (using Pd(PPh₃)₄ as a catalyst, as in –10).

Challenges:

- Steric hindrance from the 2,5-difluorophenyl group may reduce reaction efficiency .

- Electron-withdrawing fluorine atoms can destabilize intermediates, requiring optimized conditions (e.g., elevated temperatures or polar solvents) .

Basic: How should researchers characterize the structure and purity of this compound?

Answer:

Key analytical methods include:

- NMR Spectroscopy:

- ¹H NMR: Identify ketone (δ ~2.1 ppm) and thioether (δ ~3.5 ppm) protons.

- ¹⁹F NMR: Confirm fluorine substitution patterns (δ ~-110 to -120 ppm for aromatic fluorines) .

- Mass Spectrometry (MS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC/GC: Assess purity (>95% recommended for research use) .

Advanced: How do the electronic effects of the 2,5-difluorophenyl group influence the reactivity of the thioether and ketone functionalities?

Answer:

The electron-withdrawing nature of fluorine atoms:

- Thioether Reactivity: Enhances susceptibility to oxidation (e.g., forming sulfoxides or sulfones under mild conditions) .

- Ketone Reactivity: Reduces nucleophilic attack at the carbonyl due to decreased electron density, necessitating stronger bases or Lewis acid catalysts for reactions like Grignard additions .

Experimental Design:

- Compare reaction rates with non-fluorinated analogs using kinetic studies.

- Use computational modeling (DFT) to map electron density distribution .

Advanced: What strategies mitigate steric hindrance during nucleophilic additions to the ketone moiety?

Answer:

- Smaller Nucleophiles: Use trimethylaluminum instead of bulkier organometallics.

- Protection-Deprotection: Temporarily protect the thioether (e.g., as a sulfoxide) to reduce steric bulk during ketone reactions .

- Catalytic Systems: Employ chiral catalysts (e.g., proline derivatives) to direct stereoselective additions .

Advanced: Are there contradictions in reported biological activities of fluorinated thioether ketones, and how can they be resolved?

Answer:

Contradictions may arise from:

- Variable assay conditions (e.g., cell lines, concentrations).

- Differences in fluorine substitution patterns (e.g., 2,5- vs. 2,4-difluoro analogs) altering target binding .

Resolution Strategies:

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with systematic fluorine substitutions.

- Standardized Assays: Use consistent protocols (e.g., IC₅₀ measurements in triplicate) and orthogonal assays (e.g., SPR vs. enzymatic assays) .

Advanced: What computational approaches predict the interactions of this compound with biological targets?

Answer:

- Molecular Docking: Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases or GPCRs).

- MD Simulations: Assess binding stability and conformational changes over time.

- QSAR Models: Corolate electronic descriptors (e.g., Hammett σ) with activity data from fluorinated analogs .

Basic: What safety and handling protocols are essential for this compound?

Answer:

- PPE: Use nitrile gloves, lab coats, and eye protection.

- Ventilation: Work in a fume hood due to volatile ketone and potential sulfur byproducts.

- Waste Disposal: Follow EPA guidelines for halogenated organic waste .

Advanced: How does the compound’s lipophilicity impact its pharmacokinetic properties?

Answer:

- LogP Calculation: Estimate via HPLC retention times or software (e.g., ChemAxon). The 2,5-difluorophenyl group increases lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability but potentially reducing aqueous solubility .

- In Vivo Testing: Administer in lipid-based carriers (e.g., cyclodextrins) to improve bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.